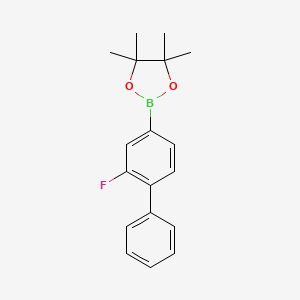

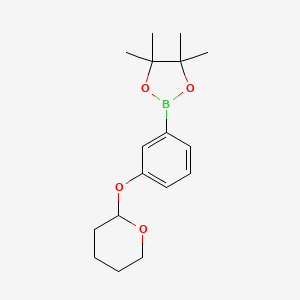

2-Fluoro-4-biphenylboronic acid, pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-4-biphenylboronic acid, pinacol ester (2F4BPBPE) is a boronic acid-based compound that has been studied extensively for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and materials science. It is a versatile compound that has been used in the synthesis of various compounds, including drugs, polymers, and catalysts. 2F4BPBPE has also been studied for its potential therapeutic and diagnostic applications, as well as its potential applications in the field of materials science.

Scientific Research Applications

Fluoride Ion Sensing

One study focused on the use of organoboron compounds, including pinacol esters of phenylboronic acid, as Lewis acid receptors for fluoride ions. These compounds were integrated into polymer membrane electrodes, showcasing their potential in selective fluoride ion sensing. The research highlighted the complexation of fluoride ions with boronic esters, indicating their usefulness in developing sensitive and selective fluoride sensors (Jańczyk et al., 2012).

Synthesis of Arylboronic Esters

Another application involves the synthesis of arylboronic acid pinacol esters through nickel-catalyzed borylation of polyfluoroarenes. This process entails C-F bond activation and transmetalation, converting various partially fluorinated arenes into their corresponding boronate esters. This method demonstrates the compound's versatility as a building block in organic synthesis, facilitating the preparation of multifluoroarenes as synthesis intermediates (Zhou et al., 2016).

Radiofluorination and PET Imaging

Further, the compound has been explored in the context of transition-metal-mediated radiofluorination, with studies improving radiolabeling yields of pinacol esters of arylboronic acids. The addition of pyridine to the reaction medium was shown to significantly enhance radiofluorination yields, underpinning the compound's potential in developing clinically relevant radiotracers for positron emission tomography (PET) imaging (Antuganov et al., 2017).

Defluoroborylation for Functionalized Arenes

The Ni/Cu-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters through C-F bond cleavage has also been documented. This process underscores the synthetic utility of the compound by facilitating the conversion of fluoroarene to diverse functionalized arenes, showcasing a method for broadening the scope of compounds accessible for pharmaceutical and material sciences (Niwa et al., 2015).

Material Science Applications

Moreover, studies have shown the compound's role in the synthesis of H2O2-cleavable poly(ester-amide)s, demonstrating its utility in the development of potential H2O2-responsive delivery vehicles. This highlights its application in materials science, particularly in creating smart materials for controlled release systems (Cui et al., 2017).

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

Boronic esters are known to interact with their targets through the formation of covalent bonds, which can lead to changes in the target’s structure and function .

Pharmacokinetics

It’s known that the compound is a solid at room temperature, and it’s recommended to be stored at 4°c . Its predicted melting point is 125.32°C, and its predicted boiling point is 391.36°C at 760 mmHg . These properties may influence its bioavailability and stability in a biological system.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature can affect its physical state and stability . Furthermore, the presence of other chemicals or substances in the environment may also influence its reactivity and efficacy.

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-biphenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. This compound is known to interact with enzymes involved in the Suzuki-Miyaura coupling reaction, such as palladium catalysts . The nature of these interactions involves the formation of a transient complex between the boronic ester and the palladium catalyst, which then undergoes a series of steps to form the desired product.

Cellular Effects

The effects of this compound on cellular processes are still under investigation. It is known to influence cell function by participating in reactions that modify cellular components. This compound can affect cell signaling pathways by altering the structure of signaling molecules through its role in cross-coupling reactions. Additionally, it may impact gene expression and cellular metabolism by modifying the chemical environment within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. It binds to palladium catalysts, forming a complex that facilitates the transfer of boron atoms to organic substrates. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, which ultimately result in the formation of new carbon-carbon bonds . These interactions can lead to enzyme inhibition or activation, depending on the specific reaction conditions and substrates involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable when stored at 4°C, but it may degrade over time if exposed to higher temperatures or moisture . Long-term studies have shown that its effects on cellular function can vary, with some reactions becoming less efficient as the compound degrades. In both in vitro and in vivo studies, the stability of this compound is crucial for maintaining its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound may facilitate specific biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes . Threshold effects have been observed, where the compound’s activity increases up to a certain concentration, beyond which its efficacy may plateau or decrease due to toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include the transfer of boron atoms to organic molecules. This compound interacts with enzymes and cofactors that facilitate these transfers, such as palladium catalysts in the Suzuki-Miyaura reaction . The metabolic flux and levels of metabolites can be affected by the presence of this compound, as it alters the chemical environment and availability of substrates for biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where it can participate in biochemical reactions . The distribution of this compound can affect its localization and accumulation, influencing its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, such as the cytoplasm or nucleus, where it can exert its biochemical effects . The activity and function of this compound can be influenced by its localization, as different cellular environments may affect its interactions with biomolecules and enzymes.

properties

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)14-10-11-15(16(20)12-14)13-8-6-5-7-9-13/h5-12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXPMMGBQKEWBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620176 |

Source

|

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269410-15-3 |

Source

|

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)